{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
{4-amino-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound featuring an amino group and a hydroxyl group
Preparation Methods
The synthesis of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, often involving a bicyclic precursor.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions may vary depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds.
Scientific Research Applications
{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
{4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties.
Other Bicyclic Amino Alcohols: Compounds with similar bicyclic structures and functional groups can be compared based on their reactivity, stability, and applications.
Properties
CAS No. |
2170372-31-1 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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